molecular formula C22H31BrN2O6 B4036316 1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate

1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate

Cat. No.: B4036316
M. Wt: 499.4 g/mol
InChI Key: DIZXDXOGWHVAJB-UHFFFAOYSA-N
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Description

1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate is a useful research compound. Its molecular formula is C22H31BrN2O6 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.13655 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spiro[indane-1,4‘-piperidine] Derivatives and Analogues :

    • A study by Tacke et al. (2003) investigated spiro[indane-1,4‘-piperidine] derivatives, which are related to the queried compound. These derivatives exhibited high-affinity and selectivity for σ (sigma) receptors in the central nervous system. Such compounds are significant in neuroscience and pharmacology research due to their potential therapeutic applications (Tacke et al., 2003).
  • Azabenzocycloheptenones Synthesis :

    • Research by Macdonald and Proctor (1970) focused on the synthesis of tetrahydrobenz[c]azepin-5-one systems, which bear structural resemblance to the compound . This study contributes to the understanding of the chemical properties and synthesis pathways of related benzazepine compounds (Macdonald & Proctor, 1970).
  • Azacrown Ethers with Schiff Base Sidearms :

    • Bordunov et al. (1997) reported on the synthesis of azacrown ethers containing oxime- and Schiff base-containing sidearms, with potential applications as heteronuclear metal ion receptors. These compounds, similar in structure to the queried compound, are useful in the study of complexing agents for binding metal ions in various scientific contexts (Bordunov et al., 1997).
  • Alcohol Oxidation Studies :

    • Kishioka et al. (1998) examined the oxidation of alcohols to aldehydes or ketones using nitroxyl radicals. The study is relevant to understanding the chemical reactions and mechanisms that could involve compounds structurally related to the queried chemical (Kishioka et al., 1998).
  • Oxidative Removal Studies :

    • Yamaura et al. (1985) demonstrated the oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones. This study contributes to the understanding of oxidative processes involving similar chemical structures (Yamaura et al., 1985).

Properties

IUPAC Name

azepan-1-yl-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BrN2O2.C2H2O4/c1-25-19-9-8-18(21)13-17(19)15-22-10-6-7-16(14-22)20(24)23-11-4-2-3-5-12-23;3-1(4)2(5)6/h8-9,13,16H,2-7,10-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXDXOGWHVAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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